![molecular formula C26H30O B14307233 2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol CAS No. 111481-95-9](/img/structure/B14307233.png)
2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol is an organic compound with the molecular formula C26H30O. It is known for its complex structure, which includes two 2-methylphenyl groups attached to a central phenol ring. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol typically involves the reaction of ortho-cresol with acetone in the presence of a catalyst such as dodecanethiol. The reaction is carried out at a controlled temperature of around 40°C, with acetone being added dropwise over a period of 30 minutes .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction conditions and minimize the formation of byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, ethers, esters, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored in various medical research fields.
Mécanisme D'action
The mechanism of action of 2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol involves its ability to undergo polymerization reactions. This process forms a strong and durable network of molecules, providing stability and enhancing the material properties of the final product . The compound’s molecular targets and pathways are still under investigation, but its interaction with various chemical and biological systems is well-documented.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Propane-2,2-diylbis(2-methylphenol): This compound has a similar structure but differs in the positioning of the methyl groups.
2,2-Bis(4-hydroxy-3-methylphenyl)propane: Known for its use in the production of epoxy resins and other polymers.
Uniqueness
2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol stands out due to its specific arrangement of methylphenyl groups, which imparts unique chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial applications .
Propriétés
Numéro CAS |
111481-95-9 |
|---|---|
Formule moléculaire |
C26H30O |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2,4-bis[2-(2-methylphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C26H30O/c1-18-11-7-9-13-21(18)25(3,4)20-15-16-24(27)23(17-20)26(5,6)22-14-10-8-12-19(22)2/h7-17,27H,1-6H3 |
Clé InChI |
XZDSISZDWHKMQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)(C)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


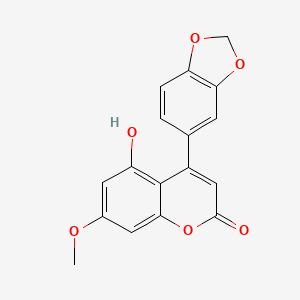
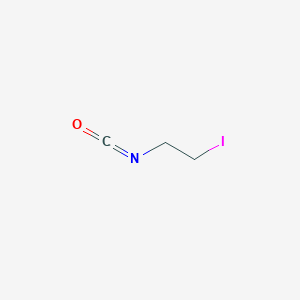
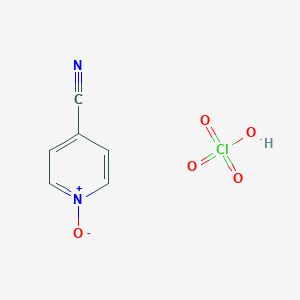
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
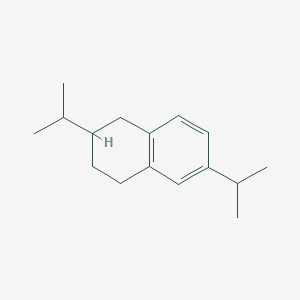
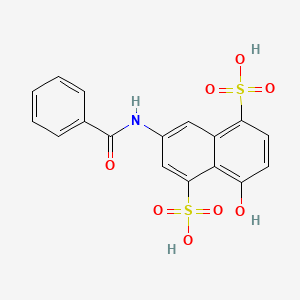
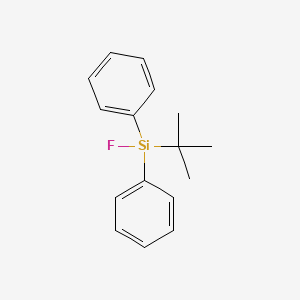
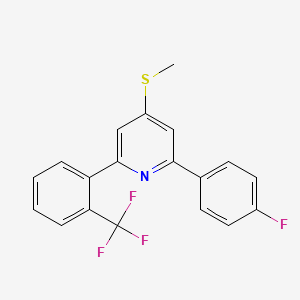
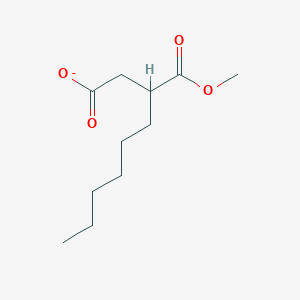
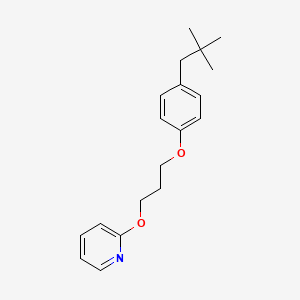
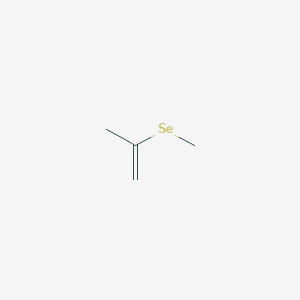
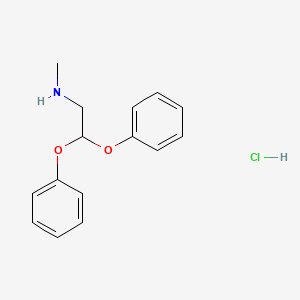
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
